molecular formula C8H7BrN4 B6145959 2-(3-bromophenyl)-2H-1,2,3-triazol-4-amine CAS No. 1367904-98-0

2-(3-bromophenyl)-2H-1,2,3-triazol-4-amine

Cat. No. B6145959
CAS RN: 1367904-98-0
M. Wt: 239.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(3-bromophenyl)-2H-1,2,3-triazol-4-amine” is a compound that contains a triazole ring, which is a type of heterocyclic compound. The triazole ring is attached to a bromophenyl group, which is a phenyl ring with a bromine atom attached . The presence of the bromine atom could make this compound useful in various chemical reactions, as bromine is a good leaving group.


Molecular Structure Analysis

The molecular structure of “2-(3-bromophenyl)-2H-1,2,3-triazol-4-amine” would likely be determined using techniques such as X-ray crystallography . This technique can provide detailed information about the arrangement of atoms within a crystal structure.


Chemical Reactions Analysis

The chemical reactions involving “2-(3-bromophenyl)-2H-1,2,3-triazol-4-amine” would likely depend on the specific conditions and reagents used. The bromine atom could potentially be replaced with another group in a substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(3-bromophenyl)-2H-1,2,3-triazol-4-amine” would likely be determined using various analytical techniques. These might include nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy .

Mechanism of Action

The mechanism of action of “2-(3-bromophenyl)-2H-1,2,3-triazol-4-amine” would depend on its specific use. For example, if it were used as a pharmaceutical, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with “2-(3-bromophenyl)-2H-1,2,3-triazol-4-amine” would depend on its specific properties. As a general rule, it’s important to handle all chemicals with care and use appropriate personal protective equipment .

Future Directions

The future directions for research on “2-(3-bromophenyl)-2H-1,2,3-triazol-4-amine” would likely depend on its potential applications. For example, if it shows promise as a pharmaceutical, further studies might focus on its biological activity and potential for drug development .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(3-bromophenyl)-2H-1,2,3-triazol-4-amine involves the reaction of 3-bromophenyl azide with propargylamine in the presence of copper(I) catalyst to form 2-(3-bromophenyl)-1-propargyl-1H-1,2,3-triazole. This intermediate is then reduced with sodium borohydride to yield the final product, 2-(3-bromophenyl)-2H-1,2,3-triazol-4-amine.", "Starting Materials": [ "3-bromophenyl azide", "propargylamine", "copper(I) catalyst", "sodium borohydride" ], "Reaction": [ "Step 1: 3-bromophenyl azide and propargylamine are mixed together in the presence of copper(I) catalyst.", "Step 2: The mixture is heated to 80-100°C for several hours to allow the reaction to occur.", "Step 3: The resulting 2-(3-bromophenyl)-1-propargyl-1H-1,2,3-triazole intermediate is isolated and purified.", "Step 4: The intermediate is then dissolved in a solvent such as ethanol or methanol.", "Step 5: Sodium borohydride is added to the solution and the mixture is stirred at room temperature for several hours.", "Step 6: The reaction mixture is then quenched with water and the product, 2-(3-bromophenyl)-2H-1,2,3-triazol-4-amine, is isolated and purified." ] }

CAS RN

1367904-98-0

Product Name

2-(3-bromophenyl)-2H-1,2,3-triazol-4-amine

Molecular Formula

C8H7BrN4

Molecular Weight

239.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.